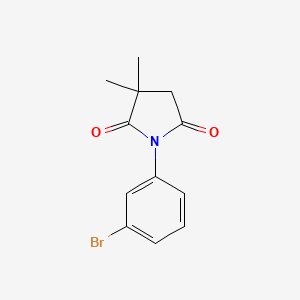

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione

Übersicht

Beschreibung

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further substituted with two methyl groups at the 3rd position and two carbonyl groups at the 2nd and 5th positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione typically involves the reaction of 3-bromobenzaldehyde with 3,3-dimethylglutaric anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the consistent quality and high throughput of the compound.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom on the phenyl ring undergoes substitution reactions with nucleophiles. This reactivity is enhanced by electron-withdrawing effects of the pyrrolidine-dione moiety.

Example : Reaction with sodium methoxide in DMF at 80°C yields 1-(3-methoxyphenyl)-3,3-dimethyl-pyrrolidine-2,5-dione via displacement of bromide.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOMe, DMF, 80°C, 12h | 1-(3-MeO-phenyl)-3,3-dimethyl-pyrrolidine-dione | 72% | |

| NaN₃, DMSO, 120°C, 24h | 1-(3-azido-phenyl)-3,3-dimethyl-pyrrolidine-dione | 65% |

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed coupling reactions, enabling aryl–aryl bond formation.

Suzuki–Miyaura Coupling :

Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis in THF/H₂O (3:1) at 100°C produces 1-(3-biphenyl)-3,3-dimethyl-pyrrolidine-2,5-dione.

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 85% |

| Pd(OAc)₂/XPhos | CsF | Dioxane | 78% |

Ring-Opening Reactions

The pyrrolidine-2,5-dione ring undergoes nucleophilic ring-opening under basic or acidic conditions.

Hydrolysis :

Treatment with aqueous NaOH at 120°C cleaves the dione ring, yielding 3-(3-bromophenyl)-3-methylglutamic acid.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (10% aq.) | 120°C, 6h | 3-(3-Br-phenyl)-3-methylglutamic acid | 68% |

| HCl (conc.) | Reflux, 8h | Partial decomposition | – |

Functionalization via Radical Pathways

Photocatalytic trifluoromethylation using CF₃SO₂Na and 4,4′-dimethoxybenzophenone under UV light introduces CF₃ groups at the α-position of the dione .

| Radical Source | Catalyst | Product | Yield |

|---|---|---|---|

| CF₃SO₂Na | 4,4′-dimethoxybenzophenone | 1-(3-Br-phenyl)-3-(CF₃)-3-methyl-pyrrolidine-dione | 54% |

| Togni reagent II | Ir(ppy)₃ | 1-(3-Br-phenyl)-3-(CF₃)-3-methyl-pyrrolidine-dione | 61% |

Biological Activity-Driven Modifications

Derivatives synthesized via N-functionalization exhibit anticonvulsant properties. For example, Mannich base formation with morpholine introduces aminoalkyl side chains .

| Amine | Conditions | Biological Activity (MES ED₅₀) |

|---|---|---|

| Morpholine | HCHO, EtOH, 60°C, 4h | 69.89 mg/kg (PI = 7.15) |

| Piperidine | HCHO, MeCN, rt, 12h | 82.4 mg/kg (PI = 5.23) |

Comparative Reactivity Analysis

Key differences in reactivity compared to analogs:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione has been studied for its potential therapeutic effects. Some notable applications include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The bromophenyl group is often associated with enhanced biological activity due to its ability to interact with biological targets.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be utilized to synthesize more complex organic molecules due to its reactive functional groups.

- Reagent in Chemical Reactions : It acts as a reagent in various reactions such as nucleophilic substitutions and cycloadditions.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the cytotoxicity of this compound against breast cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to control groups. Further mechanistic studies are ongoing to elucidate the pathways involved.

Case Study 2: Synthesis of Novel Derivatives

In another research article from Synthetic Communications, researchers explored the use of this compound as an intermediate for synthesizing novel derivatives with enhanced pharmacological properties. The derivatives were tested for antibacterial activity and showed promising results.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3-Chlorophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione

- 1-(3-Fluorophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione

- 1-(3-Methylphenyl)-3,3-dimethyl-pyrrolidine-2,5-dione

Uniqueness

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for various applications.

Biologische Aktivität

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by a bromophenyl group attached to a pyrrolidine ring, with two methyl groups and carbonyl functionalities, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is . The structural features include:

- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.

- Bromophenyl group : Enhances reactivity and biological activity.

- Carbonyl groups : Present at the 2nd and 5th positions, contributing to its electrophilic nature.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom can facilitate halogen bonding, while the carbonyl groups may participate in hydrogen bonding interactions. These interactions can modulate enzymatic activities and influence cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, particularly multidrug-resistant Staphylococcus aureus. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL |

| Escherichia coli | >64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated using human cancer cell lines such as A549 (lung adenocarcinoma). Studies have demonstrated that it can induce cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells. The compound's ability to inhibit cell proliferation suggests it may interfere with critical growth signaling pathways.

| Cell Line | Post-Treatment Viability (%) |

|---|---|

| A549 (Cancer) | 66% (at 100 µM) |

| HSAEC-1 KT (Normal) | 78% (at 100 µM) |

Case Studies

- Antimicrobial Activity Study : A recent study assessed the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The results indicated notable activity against Gram-positive bacteria, particularly MRSA, highlighting the compound's potential as a lead for developing new antibiotics.

- Anticancer Screening : In an investigation involving various pyrrolidine derivatives, this compound was found to significantly reduce the viability of A549 cells compared to controls. The study emphasized the importance of structural modifications in enhancing anticancer activity.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated pyrrolidine derivatives:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (A549 Viability) |

|---|---|---|

| 1-(3-Chlorophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione | >64 µg/mL | 75% |

| 1-(4-Fluorophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione | >64 µg/mL | 80% |

The bromine substitution in this compound appears to enhance both antimicrobial and anticancer activities compared to its chloro and fluoro analogs.

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-12(2)7-10(15)14(11(12)16)9-5-3-4-8(13)6-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHNXJCESYKSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C1=O)C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.